molecular formula C20H23N3O6 B15074566 Carbobenzyloxy-L-seryl-L-tyrosinamide CAS No. 114519-10-7

Carbobenzyloxy-L-seryl-L-tyrosinamide

Cat. No.: B15074566
CAS No.: 114519-10-7
M. Wt: 401.4 g/mol
InChI Key: IDVLTNHLGZDZIP-UHFFFAOYSA-N
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Description

Carbobenzyloxy-L-seryl-L-tyrosinamide is a synthetic compound with the molecular formula C20H23N3O6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbobenzyloxy-L-seryl-L-tyrosinamide typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of L-serine and L-tyrosine using carbobenzyloxy (Cbz) groups. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The final product is obtained after deprotection and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-L-seryl-L-tyrosinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxy-L-seryl-L-tyrosinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of Carbobenzyloxy-L-seryl-L-tyrosinamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical and physiological effects. The pathways involved include signal transduction, protein synthesis, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    Carbobenzyloxy-L-seryl-L-tyrosine: Similar in structure but differs in the presence of an amide group.

    Carbobenzyloxy-L-seryl-L-phenylalanine: Contains phenylalanine instead of tyrosine.

    Carbobenzyloxy-L-seryl-L-tryptophan: Contains tryptophan instead of tyrosine.

Uniqueness

Carbobenzyloxy-L-seryl-L-tyrosinamide is unique due to its specific combination of serine and tyrosine residues, which confer distinct biochemical properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies .

Properties

CAS No.

114519-10-7

Molecular Formula

C20H23N3O6

Molecular Weight

401.4 g/mol

IUPAC Name

benzyl N-[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C20H23N3O6/c21-18(26)16(10-13-6-8-15(25)9-7-13)22-19(27)17(11-24)23-20(28)29-12-14-4-2-1-3-5-14/h1-9,16-17,24-25H,10-12H2,(H2,21,26)(H,22,27)(H,23,28)

InChI Key

IDVLTNHLGZDZIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N

Origin of Product

United States

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